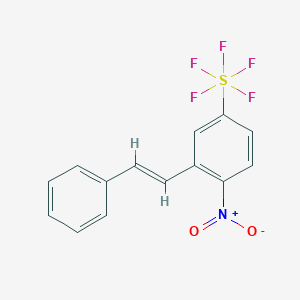

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene

Descripción general

Descripción

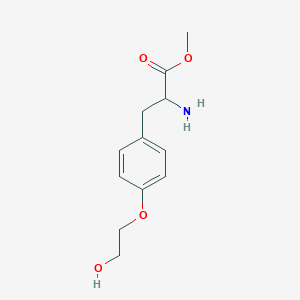

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C14H10F5NO2S and a molecular weight of 351.29 g/mol .

Synthesis Analysis

The synthesis of pentafluorosulfanylbenzene, a related compound, was originally achieved by fluorination of diphenyl disulfide by AgF2, a method that suffers from low yield . The best known method of synthesis is the fluorination of diphenyl disulfide with xenon difluoride, but it still only has a 25% yield .Molecular Structure Analysis

The molecular structure of 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene is represented by the formula C14H10F5NO2S .Chemical Reactions Analysis

The pentafluorosulfanyl group is a strong electron withdrawing group, and leads to electrophilic aromatic substitution reactions at the meta position .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Drug Design and Discovery

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene: is a compound that can be utilized in the field of medicinal chemistry for drug design and discovery. Its unique structure allows for the creation of novel pharmacophores, which are parts of a molecular structure that is responsible for a particular biological or pharmacological interaction. The pentafluorosulfanyl group, in particular, is known for its bioisosteric properties, which can enhance the metabolic stability of a drug .

Materials Science: Advanced Polymer Synthesis

In materials science, this compound can be used as a monomer for the synthesis of advanced polymers. The nitro group can undergo various chemical reactions, allowing for cross-linking, which is essential in creating polymers with specific mechanical and thermal properties. The incorporation of the pentafluorosulfanyl group could lead to polymers with unique properties such as increased resistance to solvents and chemicals .

Environmental Science: Sensing and Detection

The compound’s nitro group is a functional moiety that can be involved in sensing applications. It can be used in the development of chemical sensors for the detection of environmental pollutants. The strong electron-withdrawing nature of the pentafluorosulfanyl group could enhance the sensitivity and selectivity of such sensors .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene can be used as a standard or a derivatization agent in chromatographic analysis. Its distinct UV/Vis absorption spectrum allows for easy detection and quantification when analyzing complex mixtures. The compound’s stability under various conditions makes it suitable for high-performance liquid chromatography (HPLC) applications .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. The styryl group can participate in various coupling reactions, enabling the construction of complex organic molecules. The presence of both nitro and pentafluorosulfanyl groups offers multiple sites for chemical transformations, which can be exploited in the synthesis of pharmaceuticals and agrochemicals .

Pharmacology: Study of Drug-Receptor Interactions

In pharmacology, the compound’s unique structure can be used to study drug-receptor interactions. The pentafluorosulfanyl group’s ability to mimic certain functional groups in biological systems allows researchers to investigate the role of fluorinated compounds in drug design. This can lead to the development of drugs with improved efficacy and reduced side effects .

Propiedades

IUPAC Name |

pentafluoro-[4-nitro-3-[(E)-2-phenylethenyl]phenyl]-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NO2S/c15-23(16,17,18,19)13-8-9-14(20(21)22)12(10-13)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJOSDMDMFOASM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=CC(=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-2-styryl-4-(pentafluorosulfanyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1456688.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol](/img/structure/B1456689.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1456694.png)

![5-Trifluoromethoxy-benzo[B]thiophene-2-carboxylic acid](/img/structure/B1456702.png)